molecular formula C13H13N3O B1367932 N-(3-Amino-2-methylphenyl)nicotinamide CAS No. 926205-24-5

N-(3-Amino-2-methylphenyl)nicotinamide

Cat. No.: B1367932
CAS No.: 926205-24-5
M. Wt: 227.26 g/mol
InChI Key: CJQOMPJESVUDCY-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a nicotinamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)nicotinamide typically involves the reaction of 3-amino-2-methylbenzoic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-(3-Amino-2-methylphenyl)nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nicotinamide moiety can participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)benzamide
  • N-(3-Amino-2-methylphenyl)pyridine-3-carboxamide
  • N-(3-Amino-2-methylphenyl)isonicotinamide

Uniqueness

N-(3-Amino-2-methylphenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQOMPJESVUDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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